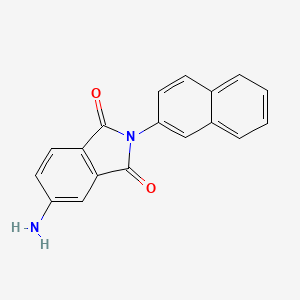

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. This particular compound features an amino group at position 5 and a naphthyl group at position 2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux temperature, using a catalyst such as SiO2-tpy-Nb. This method yields the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact. For example, solventless heating and purification techniques have been developed to produce isoindoline-1,3-dione derivatives efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .

Applications De Recherche Scientifique

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential as a ligand for various biological receptors, including dopamine receptors.

Industry: The compound is used in the production of dyes, colorants, and polymer additives.

Mécanisme D'action

The mechanism of action of 5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, particularly the D2 receptor, through molecular docking studies. The compound interacts with key amino acid residues at the receptor’s allosteric binding site, influencing receptor activity and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound features a piperidinyl group instead of a naphthyl group.

N-Substituted 1H-Isoindole-1,3(2H)-Dione: These derivatives contain various amino residues and have been studied for their analgesic activity.

Uniqueness

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its potential as a ligand for biological receptors and its application in medicinal chemistry .

Activité Biologique

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione is part of the isoindole-1,3-dione pharmacophore, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential as an anticancer agent, among other therapeutic effects, making it a significant focus in drug discovery.

1. Structural Characteristics

The molecular structure of this compound features a naphthalene moiety attached to an isoindoline core. This configuration is critical for its biological activity, as the hydrophobic nature of the naphthalene ring enhances membrane permeability and biological interactions. The amino group at the 5-position is essential for its binding affinity and biological efficacy.

2. Anticancer Activity

Recent studies have demonstrated that derivatives of the isoindole-1,3-dione scaffold exhibit significant anticancer properties. For instance, a study highlighted that compounds with this structure showed strong antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µg/mL) for this compound | IC50 (µg/mL) for Doxorubicin (DOX) |

|---|---|---|

| HepG-2 | 14.05 | 4.50 |

| MCF-7 | 17.77 | 4.17 |

| HeLa | 29.65 | 5.57 |

| HCT-116 | 32.68 | 5.23 |

| WI-38 | 36.17 | 6.72 |

These results indicate that the compound is particularly effective against liver (HepG-2) and breast (MCF-7) cancer cells while demonstrating lower toxicity towards normal cells compared to Doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Isoindole derivatives have been shown to act as inhibitors of topoisomerases and other targets critical for cancer cell growth .

4. Other Biological Activities

Beyond its anticancer potential, this compound also exhibits various other biological activities:

Antioxidant Activity : Isoindole derivatives are recognized for their antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Properties : Some studies suggest that compounds within this class have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Neuroprotective Effects : Related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

5. Case Studies and Research Findings

Several studies have explored the biological activities of isoindole derivatives:

- Anticancer Studies : A series of isoindoline derivatives were synthesized and tested for their anticancer properties, showing promising results against multiple cancer cell lines with varying IC50 values .

- Neuroprotective Studies : Research indicated that certain isoindoline derivatives exhibited neuroprotective effects in cellular models of oxidative stress, highlighting their potential in treating neurodegenerative diseases .

- Antioxidant Studies : Compounds derived from isoindole structures showed superior antioxidant activity compared to established antioxidants like ascorbic acid, indicating their potential utility in combating oxidative stress-related diseases .

Propriétés

IUPAC Name |

5-amino-2-naphthalen-2-ylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c19-13-6-8-15-16(10-13)18(22)20(17(15)21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRJAAIZTRKMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.